molecular formula C15H25NO6 B558564 Boc-d-asp(ochex)-oh CAS No. 112898-18-7

Boc-d-asp(ochex)-oh

Cat. No.: B558564
CAS No.: 112898-18-7
M. Wt: 315.36 g/mol
InChI Key: NLPQIWFEEKQBBN-LLVKDONJSA-N
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Description

Boc-d-aspartic acid β-cyclohexyl ester, commonly referred to as Boc-d-asp(ochex)-oh, is a derivative of aspartic acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a cyclohexyl ester. It is widely used in peptide synthesis and serves as a building block in the preparation of various peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-d-aspartic acid β-cyclohexyl ester typically involves the protection of the amino group of d-aspartic acid with a tert-butoxycarbonyl group. This is followed by the esterification of the carboxyl group with cyclohexanol. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of Boc-d-aspartic acid β-cyclohexyl ester may involve large-scale synthesis using automated peptide synthesizers. The process ensures high purity and yield, making it suitable for commercial applications in research and development.

Chemical Reactions Analysis

Types of Reactions

Boc-d-aspartic acid β-cyclohexyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc group removal.

    Coupling Reactions: Reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are frequently used.

Major Products Formed

    Hydrolysis: The major product is d-aspartic acid.

    Deprotection: The major product is d-aspartic acid with a free amino group.

    Coupling Reactions: The major products are peptides or peptide derivatives.

Scientific Research Applications

Boc-d-aspartic acid β-cyclohexyl ester is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

    Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins, facilitating the study of protein structure and function.

    Drug Development: It is used in the development of peptide-based drugs and therapeutic agents.

    Biological Studies: Researchers use it to study enzyme-substrate interactions and protein-protein interactions.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-d-aspartic acid β-cyclohexyl ester primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, enabling the synthesis of complex peptides and proteins. The cyclohexyl ester group provides stability and enhances the solubility of the compound in organic solvents.

Comparison with Similar Compounds

Boc-d-aspartic acid β-cyclohexyl ester can be compared with other similar compounds, such as:

    Boc-d-aspartic acid benzyl ester: This compound has a benzyl ester group instead of a cyclohexyl ester group.

    Boc-d-aspartic acid methyl ester: This compound has a methyl ester group and is used in similar applications.

The uniqueness of Boc-d-aspartic acid β-cyclohexyl ester lies in its enhanced stability and solubility, making it a preferred choice for certain peptide synthesis applications.

Properties

IUPAC Name

(2R)-4-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO6/c1-15(2,3)22-14(20)16-11(13(18)19)9-12(17)21-10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,16,20)(H,18,19)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPQIWFEEKQBBN-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)OC1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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